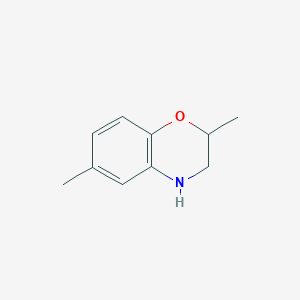

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPNTMHBTQBGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the Bioactive Potential of 1,4-Benzoxazines in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding scaffolds that are not only synthetically accessible but also biologically versatile. Among the privileged heterocyclic structures, the 1,4-benzoxazine core has emerged as a recurring motif in a multitude of bioactive compounds. This guide provides an in-depth technical exploration of the 1,4-benzoxazine scaffold, designed for researchers, scientists, and drug development professionals. We will dissect its therapeutic potential across various disease areas, delve into the nuances of its synthesis and structure-activity relationships, and provide practical, field-proven insights to empower your own discovery programs.

The 1,4-Benzoxazine Core: A Privileged Pharmacophore

The 1,4-benzoxazine scaffold consists of a benzene ring fused to an oxazine ring, with oxygen and nitrogen atoms at the 1 and 4 positions, respectively.[1] This arrangement imparts a unique combination of rigidity and conformational flexibility, allowing for precise interactions with a wide array of biological targets.[1] The inherent chemical stability of this heterocyclic system, coupled with its amenability to substitution at various positions, makes it an attractive starting point for the design of new chemical entities.[1][2]

The versatility of the 1,4-benzoxazine scaffold is evidenced by the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4] This broad bioactivity spectrum underscores the scaffold's ability to present pharmacophoric features in a three-dimensional space that is conducive to productive binding with a range of enzymes and receptors.

Therapeutic Landscapes of 1,4-Benzoxazine Derivatives

The true measure of a scaffold's utility lies in its tangible impact on disease-relevant pathways. 1,4-Benzoxazine derivatives have demonstrated significant potential across several key therapeutic areas.

Antimicrobial Arena: A Scaffold for Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel agents with diverse mechanisms of action.[5] Synthetic derivatives of 1,4-benzoxazin-3-ones have shown considerable promise as antimicrobial agents, with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the structural requirements for antimicrobial potency.[6][7] These studies have revealed that properties such as molecular shape, volume, and hydrogen bonding capabilities are critical for activity.[6][7] For instance, certain antibiotic-inspired substituents, like those mimicking linezolid or fluconazole, have been shown to significantly enhance the antibacterial and antifungal efficacy of the 1,4-benzoxazin-3-one core, respectively.[7] This highlights a rational design strategy: leveraging the known pharmacophores of established drugs to decorate the 1,4-benzoxazine scaffold.

The potential for a multitarget mode of action and reduced susceptibility to efflux pumps in Gram-negative bacteria further enhances the appeal of this scaffold in the ongoing battle against microbial infections.[6][7]

Table 1: Representative Antimicrobial Activity of 1,4-Benzoxazine Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

| 1,4-Benzoxazin-3-ones | Fungi, Gram-positive and Gram-negative bacteria | QSAR models revealed distinct structural requirements for activity against different microbial classes. Shape, VolSurf, and H-bonding descriptors were key. | [6][7] |

| Linezolid-inspired 1,4-Benzoxazin-3-ones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis | More active than the parent antibiotic, linezolid, in some cases. | [7] |

| Fluconazole-inspired 1,4-Benzoxazin-3-ones | Candida albicans | Demonstrated superior or comparable activity to fluconazole. | [7] |

| Nitro and Trifluoromethyl-substituted 1,4-Benzoxazines | Gram-positive and Gram-negative bacteria | These electron-withdrawing groups were found to be potent enhancers of antibacterial activity. | [8] |

Oncology: Targeting the Hallmarks of Cancer

The 1,4-benzoxazine scaffold has been extensively explored for its anticancer potential, with derivatives demonstrating the ability to modulate multiple oncogenic signaling pathways.[9] These compounds have been shown to influence critical processes such as apoptosis, cell proliferation, migration, and angiogenesis.[9]

One notable mechanism of action involves the induction of apoptosis and cell cycle arrest. For example, certain 6-cinnamoyl-2H-benzo[b][6][10]oxazin-3(4H)-one derivatives have been shown to suppress the growth of A549 lung cancer cells by inducing autophagy and cell cycle arrest.[11] Furthermore, hybridization of the 1,4-benzoxazin-3(4H)-one core with a 1,2,3-triazole moiety has yielded compounds with potent inhibitory effects against several human cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[11] Mechanistic studies on these hybrids point towards the elevation of reactive oxygen species (ROS) and induction of DNA damage as key contributors to their anticancer effects.[11]

Another promising strategy involves targeting specific molecular drivers of cancer. Benzoxazinone derivatives have been shown to downregulate the expression of the c-Myc oncogene by stabilizing the G-quadruplex structure in its promoter region, thereby inhibiting cancer cell proliferation and migration.[12]

The ability of 1,4-benzoxazine derivatives to interact with DNA and their relatively low biological toxicity make them attractive candidates for the development of novel chemotherapeutic agents.[11]

Neuroprotection: A Shield Against Degeneration

The development of neuroprotective agents is a critical unmet need in the treatment of neurodegenerative diseases. 2-Alkylamino-substituted-1,4-benzoxazine derivatives have emerged as a promising class of neuroprotective agents.[13][14] These compounds have been shown to inhibit oxidative stress-mediated neuronal degeneration in vitro.[13][14]

Structure-activity relationship studies have identified key structural features for optimal neuroprotective activity. For instance, a 3,3-diphenyl-substituted-1,4-benzoxazine derivative was identified as a potent neuroprotective agent without intrinsic cytotoxicity.[13][14] This compound also demonstrated efficacy in an animal model of excitotoxic lesions.[13][14] Further studies on 8-amino-1,4-benzoxazine derivatives have highlighted the importance of 3-alkyl substituents for efficient neuroprotective activity, with 8-benzylamino substituted derivatives showing the most promise.[15]

The antioxidant properties of certain 8-alkylamino-1,4-benzoxazines have also been demonstrated to be neuroprotective in models of brain damage that mimic cerebral palsy.[16] These compounds were able to prevent the fall in ATP levels in astrocytes during hypoxia, highlighting their potential to mitigate neuronal damage.[16]

Anti-inflammatory Effects: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. The 1,4-benzoxazine scaffold has been utilized to develop potent anti-inflammatory agents.[17] A particularly innovative approach has been the hybridization of the 2H-1,4-benzoxazin-3(4H)-one core with a 1,2,3-triazole moiety to enhance anti-inflammatory activity in microglial cells.[17]

These derivatives have been shown to effectively reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells.[18] The mechanism of action involves the activation of the Nrf2-HO-1 signaling pathway, a key regulator of the cellular antioxidant response, and the downregulation of the inflammatory enzymes iNOS and COX-2.[17] Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation and thereby promoting its anti-inflammatory and antioxidant functions.[17]

Synthesis and Methodologies: Building the Bioactive Core

The synthetic accessibility of the 1,4-benzoxazine scaffold is a significant advantage for its application in medicinal chemistry. Several synthetic strategies have been developed to construct this heterocyclic system.

A common and versatile method involves the condensation of 2-aminophenols with α-halocarbonyl compounds, α,β-dicarbonyl compounds, or other suitable electrophiles.[1] For instance, the reaction of 2-aminophenol with chloroacetic acid is a straightforward route to 2H-benzo[b][6][10]oxazin-3(4H)-one.[5]

More advanced, one-pot tandem reactions have also been developed to streamline the synthesis of 1,4-benzoxazine derivatives with high yields and good functional group tolerance, often avoiding the need for transition metal catalysts. Another elegant approach is the tandem oxidation–inverse electron demand Diels–Alder reaction of o-aminophenol derivatives and enamines, which provides highly substituted 1,4-benzoxazines with complete regiochemical control.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of bioactive 1,4-benzoxazine derivatives, a process that integrates chemical synthesis with biological testing to identify promising lead compounds.

Caption: A generalized workflow for the synthesis and biological evaluation of 1,4-benzoxazine derivatives.

Experimental Protocol: Synthesis of 2H-benzo[b][6][10]oxazin-3(4H)-one

This protocol describes a fundamental synthesis of the 1,4-benzoxazine core structure.

Materials:

-

2-aminophenol

-

Chloroacetyl chloride

-

Sodium bicarbonate

-

Chloroform

-

Ethanol

-

Triethylbenzylammonium chloride (TEBA) (Phase-transfer catalyst)

Procedure:

-

Suspend 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

-

Slowly add a solution of chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) to the suspension over 20 minutes with continuous stirring.

-

After the addition is complete, stir the mixture for an additional hour at 0°C.

-

Remove the ice bath and heat the reaction mixture to 55°C for 16 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the residue with water.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 2H-benzo[b][6][10]oxazin-3(4H)-one.[5]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates. For 1,4-benzoxazine derivatives, several key SAR principles have been established.

-

Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence biological activity. For example, electron-withdrawing groups like nitro and trifluoromethyl have been shown to enhance antibacterial activity.[8]

-

Substitution at the N-4 Position: The presence of a hydroxyl group at the N-4 position (hydroxamic acids) has been found to be crucial for the antifeedant activity of some natural benzoxazinones, being much more active than their corresponding lactams (lacking the N-4 hydroxyl group).[10][19]

-

Substitution at the C-2 and C-3 Positions: Modifications at these positions have a profound impact on activity. For instance, the absence of a hydroxyl group at the C-2 position can strongly decrease the antifeedant effect of certain benzoxazinones.[10][19] In contrast, 2-deoxy derivatives of natural benzoxazinones have shown a wide range of activities, suggesting them as leads for new herbicide models.[10][19] For neuroprotective agents, 3-alkyl and 3,3-diphenyl substitutions have proven beneficial.[13][14][15]

The following diagram illustrates the key positions on the 1,4-benzoxazine scaffold that are amenable to chemical modification for SAR studies.

Caption: Key positions for substitution on the 1,4-benzoxazine scaffold for SAR studies.

Conclusion and Future Perspectives

The 1,4-benzoxazine scaffold represents a privileged structure in medicinal chemistry, with a proven track record of yielding compounds with a wide range of biological activities. Its synthetic tractability and the rich SAR data available make it an enduring platform for the discovery of novel therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation 1,4-benzoxazine-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed, 15 Dec. 2018, [Link].

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate, [Link].

-

Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 19 Jan. 2005, [Link].

-

Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA, [Link].

-

Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed, 9 Feb. 2005, [Link].

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate, 10 Aug. 2024, [Link].

-

Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science, [Link].

-

Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. PubMed, 24 Feb. 2005, [Link].

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC, [Link].

-

Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Scilit, [Link].

-

In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC, [Link].

-

Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate, [Link].

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed, 1 Oct. 2020, [Link].

-

Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Figshare, 24 Feb. 2005, [Link].

-

Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate, [Link].

-

Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate, [Link].

-

The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. PubMed, 27 Jul. 2001, [Link].

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC, [Link].

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science, [Link].

-

Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed, [Link].

-

Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, [Link].

-

Synthesis of 1,4-benzoxazine derivatives. ResearchGate, [Link].

-

Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry, [Link].

-

Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. PubMed, [Link].

-

New Substituted 1,4-Benzoxazine Derivatives with Potential Intracellular Calcium Activity. Journal of Medicinal Chemistry, [Link].

-

Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education, 18 Jul. 2016, [Link].

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Research Square, [Link].

-

Antimicrobial evaluation of 1,4-benzoxazine derivatives. ResearchGate, [Link].

-

Synthesis and Characterization of Benzoxazine Resin Based on Furfurylamine. MDPI, 24 Nov. 2022, [Link].

-

Synthesis and characterization of bio-based benzoxazines derived from thymol. Wiley Online Library, [Link].

-

Synthesis of Some 1,4-Benzoxazine Derivatives and Their Antimicrobial Activity. Acta Chemica Scandinavica, 1 Jan. 1960, [Link].

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate, 9 Jun. 2024, [Link].

-

Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. ResearchGate, [Link].

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers, 19 Jan. 2025, [Link].

-

Optically active dihydro-1,4-benzoxazines: synthetic, separation, and enzymatic approaches. SpringerLink, 5 Jan. 2026, [Link].

-

Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. ResearchGate, [Link].

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bibrepo.uca.es [bibrepo.uca.es]

- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. figshare.com [figshare.com]

- 15. scilit.com [scilit.com]

- 16. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

Unlocking Neuroprotection: The Mechanistic Landscape of Dimethyl-Substituted 1,4-Benzoxazines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless progression of neurodegenerative diseases necessitates the exploration of novel therapeutic scaffolds. Among these, the 1,4-benzoxazine core has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological activities, including potent neuroprotective effects.[1] This technical guide provides a comprehensive examination of the neuroprotective mechanisms of a specific subclass: dimethyl-substituted 1,4-benzoxazines. We delve into the core pathways through which these molecules exert their effects, focusing on the intricate interplay between antioxidant defenses, attenuation of neuroinflammation, and mitigation of excitotoxicity. This document is designed to serve as a foundational resource for researchers, offering not only a deep mechanistic synthesis but also detailed, field-proven experimental protocols to empower further investigation and drug development in this promising area.

Introduction: The Therapeutic Promise of the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine framework, a heterocyclic motif fusing a benzene ring with an oxazine ring, represents a versatile and chemically stable starting point for medicinal chemistry.[2] Its derivatives have been investigated for a multitude of biological activities, ranging from antimicrobial to anticancer and antihypertensive properties.[1][3] In the context of central nervous system (CNS) disorders, certain structural modifications to this core have yielded compounds with significant potential to combat the multifactorial pathology of neurodegeneration.

Dimethyl substitution, specifically, has been shown to enhance the biological activity of various heterocyclic compounds.[4] In the 1,4-benzoxazine series, the strategic placement of methyl groups can fine-tune the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Studies have identified derivatives such as (8-benzylamino-3,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-5-yl)(phenyl)methanone as potent agents against oxidative stress-mediated neuronal death, highlighting the importance of the dimethyl substitution at the C3 position.[5] This guide will dissect the three primary pillars of neuroprotection conferred by these molecules.

Core Neuroprotective Mechanisms

The neuroprotective strategy of dimethyl-substituted 1,4-benzoxazines is not monolithic but rather a multi-pronged assault on the key drivers of neuronal death. We will explore the three central mechanisms: combating oxidative stress via the Nrf2 pathway, mitigating neuroinflammation, and counteracting glutamate excitotoxicity.

Combating Oxidative Stress: Activation of the Nrf2-ARE Pathway

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a cornerstone of neurodegenerative pathology.[6] A primary mechanism by which dimethyl-substituted 1,4-benzoxazines exert neuroprotection is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]

Mechanism of Action: Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including certain benzoxazine derivatives, can interact with Keap1, inducing a conformational change that releases Nrf2.[9] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9] This transcriptional activation leads to the upregulation of a battery of antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione synthesis, thereby bolstering the cell's capacity to neutralize ROS and detoxify harmful electrophiles.[7][8]

Mitigating Neuroinflammation

Neuroinflammation, primarily mediated by activated microglia, is another critical component of neurodegeneration.[10] When activated by pathological stimuli like lipopolysaccharide (LPS), microglia release a torrent of pro-inflammatory and neurotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[11][12]

Mechanism of Action: Dimethyl-substituted 1,4-benzoxazines have demonstrated potent anti-inflammatory effects by suppressing the activation of microglia.[7][8] This is achieved by inhibiting the production of key inflammatory mediators. For instance, studies on related 1,4-benzoxazin-3(4H)-one derivatives show a significant reduction in LPS-induced NO production and a downregulation of the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][8] This anti-inflammatory action is intrinsically linked to the Nrf2 pathway, as Nrf2 activation can negatively regulate the pro-inflammatory NF-κB signaling cascade.[9]

Counteracting Glutamate Excitotoxicity

Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death.[13] This is a common pathway in acute brain injuries (e.g., stroke) and chronic neurodegenerative diseases.[14] The overactivation of glutamate receptors, particularly NMDA receptors, triggers a massive influx of calcium ions (Ca²⁺), which in turn activates a cascade of cytotoxic events, including mitochondrial dysfunction, ROS production, and activation of cell death pathways.[13][15]

Mechanism of Action: Evidence suggests that certain dimethyl-substituted 1,4-benzoxazines can directly counter excitotoxicity by modulating ion channel activity. Specifically, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have been shown to function as calcium entry blockers.[16][17] By inhibiting the excessive influx of Ca²⁺ following glutamate receptor overstimulation, these compounds can prevent the downstream catastrophic events, thereby preserving neuronal integrity. This mechanism is distinct from but complementary to their antioxidant and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Insights

The neuroprotective efficacy of 1,4-benzoxazines is highly dependent on their substitution patterns. While a comprehensive SAR for all dimethyl-substituted variants is still an active area of research, key findings point towards the importance of specific structural features.

Table 1: Key Structure-Activity Relationships for Neuroprotective 1,4-Benzoxazines

| Position | Substitution | Impact on Activity | Reference |

| C2 | Dimethyl | Increased antagonistic activity at 5-HT3 receptors, which can modulate neurotransmission. | [4] |

| C3 | Alkyl (including Dimethyl) | Considered essential for efficient neuroprotective antioxidant activity. | [5][18] |

| C8 | Amino (e.g., Benzylamino) | When combined with C3-alkyl substitution, yields compounds with potent neuroprotection and low cytotoxicity. | [5][18] |

The data collectively suggest that a gem-dimethyl group at either the C2 or C3 position is a favorable modification for enhancing CNS-related activities. The C3,3-dimethyl substitution, in particular, appears crucial for antioxidant properties.[5]

Experimental Validation: A Methodological Guide

To rigorously assess the neuroprotective mechanisms of novel dimethyl-substituted 1,4-benzoxazines, a multi-tiered experimental approach is essential. This section provides validated, step-by-step protocols for key in vitro assays that form the foundation of a neuroprotective drug discovery pipeline.

Rationale for Experimental Choices: The workflow begins with assessing general cytotoxicity and neuroprotective potential in a robust, human-derived neuronal cell line (SH-SY5Y). This allows for initial screening and dose-response analysis. Subsequent assays in more specific cell models (e.g., BV-2 microglia for inflammation) are used to dissect the precise mechanisms of action. This tiered approach ensures that resource-intensive primary cell or in vivo studies are reserved for the most promising candidates.

Protocol: Cell Viability and Neuroprotection (MTT Assay)

Purpose: To determine the intrinsic toxicity of the test compounds and their ability to protect neuronal cells from an insult (e.g., H₂O₂-induced oxidative stress). Cell Line: SH-SY5Y (human neuroblastoma cell line). Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[19]

Step-by-Step Protocol:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment:

-

For Cytotoxicity: Remove the medium and add fresh medium containing serial dilutions of the dimethyl-substituted 1,4-benzoxazine.

-

For Neuroprotection: Pre-treat cells with serial dilutions of the test compound for 1-2 hours. Then, introduce the neurotoxic insult (e.g., 100-200 µM H₂O₂ or glutamate) while maintaining the compound concentration. Include 'cells only', 'insult only', and 'vehicle control' wells.

-

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[19]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[19][21]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[22] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot dose-response curves to determine IC₅₀ (for toxicity) or EC₅₀ (for protection).

Protocol: Intracellular ROS Measurement (DCFH-DA Assay)

Purpose: To directly quantify the antioxidant capacity of the compounds by measuring their ability to reduce intracellular ROS levels. Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and grow to ~80% confluency.

-

Compound Treatment: Treat cells with the test compounds at desired concentrations for a specified period (e.g., 1-24 hours).

-

Loading with DCFH-DA: Prepare a fresh 10-25 µM working solution of DCFH-DA in pre-warmed serum-free medium.[25] Remove the compound-containing medium, wash the cells once with warm PBS, and add 100 µL of the DCFH-DA working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[24]

-

Induction of Oxidative Stress: Remove the DCFH-DA solution. Wash cells gently with PBS. Add medium containing an ROS inducer (e.g., 100 µM H₂O₂ or TBHP) along with the test compound.

-

Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[24] Kinetic readings can be taken every 5-10 minutes to monitor ROS production over time.

-

Data Analysis: Normalize the fluorescence intensity of treated wells to the 'inducer only' control. A decrease in fluorescence indicates a reduction in intracellular ROS.

Protocol: Glutamate-Induced Excitotoxicity Assay

Purpose: To evaluate the ability of compounds to protect neurons from glutamate-induced cell death. Cell Model: Primary cortical neurons or differentiated iPSC-derived neurons. Principle: A brief, high-concentration exposure to glutamate over-activates its receptors, leading to neuronal death, which can be quantified using a viability assay like MTT or LDH release.[26]

Step-by-Step Protocol:

-

Cell Culture: Culture primary or iPSC-derived neurons until they form mature synaptic networks (e.g., 14 days in vitro).[27]

-

Compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound for 24 hours.[26]

-

Glutamate Insult: Introduce L-glutamate to the culture medium at a final concentration determined by a prior dose-response curve (typically in the range of 25-100 µM).[13][14]

-

Incubation: Co-incubate the cells with the compound and glutamate for 24-48 hours.[26][27]

-

Assessment of Neuroprotection: Quantify neuronal viability using one of the following methods:

-

MTT Assay: Follow the protocol described in section 4.1.

-

LDH Assay: Collect the culture supernatant. Measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available kit. Increased LDH activity corresponds to decreased cell viability.

-

-

Data Analysis: Calculate the percentage of neuroprotection relative to the 'glutamate only' control.

Protocol: Anti-Neuroinflammation Assay (LPS-induced BV-2 Microglia)

Purpose: To assess the anti-inflammatory properties of the compounds by measuring their ability to suppress microglial activation. Cell Line: BV-2 (immortalized mouse microglia). Principle: Lipopolysaccharide (LPS) activates microglia via Toll-like receptor 4 (TLR4), inducing the production and release of inflammatory mediators like nitric oxide (NO).[12][28]

Step-by-Step Protocol:

-

Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[29]

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Measurement of Nitric Oxide (NO):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. The amount of NO is proportional to the intensity of the color development.

-

-

Measurement of Cytokines (Optional): The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant can be quantified using specific ELISA kits.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of NO in each sample and determine the percentage inhibition of NO production by the test compounds relative to the 'LPS only' control.

Quantitative Analysis Summary

The following table summarizes representative quantitative data for the anti-inflammatory activity of 1,4-benzoxazine derivatives, demonstrating the potent nature of this scaffold.

Table 2: Anti-Inflammatory Activity of Representative 1,4-Benzoxazine Derivatives

| Compound Class | Target | Assay Model | IC₅₀ Value (µM) | Reference |

| Benzoxazinone Derivative | TNF-α Production | LPS-stimulated cells | 7.83 ± 0.95 | [10] |

| Benzoxazinone Derivative | IL-1β Production | LPS-stimulated cells | 15.84 ± 0.82 | [10] |

Note: These values are for the broader benzoxazinone class and serve as a benchmark. Specific IC₅₀ values for dimethyl-substituted analogs should be determined experimentally.

Conclusion and Future Directions

Dimethyl-substituted 1,4-benzoxazines represent a highly promising class of neuroprotective agents. Their therapeutic potential stems from a multi-target mechanism of action that addresses the core pathological pillars of neurodegeneration: oxidative stress, chronic neuroinflammation, and excitotoxicity. The ability of these compounds to activate the endogenous Nrf2 antioxidant pathway, suppress microglial activation, and block excitotoxic calcium influx makes them compelling candidates for further development.

Future research should focus on:

-

Systematic SAR studies to optimize the substitution pattern on the benzoxazine ring for improved potency, selectivity, and pharmacokinetic properties (e.g., blood-brain barrier penetration).

-

In vivo validation of lead compounds in transgenic or toxin-induced animal models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[30][31]

-

Elucidation of downstream targets of the Nrf2 pathway and deeper investigation into the modulation of specific calcium channel subtypes.

By leveraging the mechanistic insights and experimental frameworks provided in this guide, the scientific community can accelerate the translation of these promising molecules from the laboratory bench to potential clinical applications.

References

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Available at: [Link]

-

Intracellular ROS Assay Kit (Fluorometric) (ARG81192). Arigo biolaboratories. Available at: [Link]

-

Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Scantox. Available at: [Link]

-

Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]

-

Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. FUJIFILM Wako Chemicals. Available at: [Link]

-

Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry. Available at: [Link]

-

Innoprot excitotoxicity in vitro assay. Innoprot. Available at: [Link]

-

Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. MDPI. Available at: [Link]

-

MTT Cell Assay Protocol. Checkpoint lab. Available at: [Link]

-

Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS‑induced BV2 cells in vitro and in vivo. Spandidos Publications. Available at: [Link]

-

Lipopolysaccharide Preconditioning Restricts Microglial Overactivation and Alleviates Inflammation-Induced Depressive-like Behavior in Mice. MDPI. Available at: [Link]

-

Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway. PMC. Available at: [Link]

-

Glutamate Excitotoxicity Assay. NeuroProof. Available at: [Link]

-

Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. Available at: [Link]

-

Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC. Available at: [Link]

-

Duan, L., et al. (2013). LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation. PLOS One. Available at: [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Macao Polytechnic University. Available at: [Link]

-

What is the best cell density of SH-SY5Y cell line to perform a MTT assay in 96 well plate? ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available at: [Link]

-

Nguyen, K. M. H., et al. (2015). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed. Available at: [Link]

-

Blattes, E., et al. (2005). Novel 2-Alkylamino-1,4-benzoxazine Derivatives as Potent Neuroprotective Agents: Structure−Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]

-

Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Scilit. Available at: [Link]

-

Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. MDPI. Available at: [Link]

-

Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Bentham Science. Available at: [Link]

-

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Royal Society of Chemistry. Available at: [Link]

-

Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. I.R.I.S.. Available at: [Link]

-

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC. Available at: [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Preprint. Available at: [Link]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

-

New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity. PubMed. Available at: [Link]

-

DMF activates Nrf2 pathway and upregulates downstream antioxidant... ResearchGate. Available at: [Link]

-

New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

-

4-(1-Methylethoxy)- N-(2-methyl-8-quinolinyl)-benzamide (CDN1163) Attenuates Glutamate-Induced Excitotoxicity by Suppressing ER Stress and Restoring Mitochondrial Dynamics in N2a Cells. PubMed. Available at: [Link]

-

Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases. PubMed. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation | PLOS One [journals.plos.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-inflammatory Effect of Nrf2 Inducer Dimethyl Fumarate in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.mpu.edu.mo [research.mpu.edu.mo]

- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scantox.com [scantox.com]

- 14. neuroproof.com [neuroproof.com]

- 15. 4-(1-Methylethoxy)- N-(2-methyl-8-quinolinyl)-benzamide (CDN1163) Attenuates Glutamate-Induced Excitotoxicity by Suppressing ER Stress and Restoring Mitochondrial Dynamics in N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 24. doc.abcam.com [doc.abcam.com]

- 25. cosmobiousa.com [cosmobiousa.com]

- 26. innoprot.com [innoprot.com]

- 27. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 28. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. figshare.com [figshare.com]

Structure-activity relationship (SAR) of alkyl-substituted 3,4-dihydro-1,4-benzoxazines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Alkyl-Substituted 3,4-Dihydro-1,4-Benzoxazines

Foreword: The Strategic Value of the Benzoxazine Scaffold

The 3,4-dihydro-1,4-benzoxazine core is a privileged heterocyclic motif in medicinal chemistry. Its structural rigidity, combined with the synthetic accessibility of its multiple substitution points, makes it a versatile scaffold for interacting with a wide array of biological targets.[1][2][3] This has led to the development of benzoxazine derivatives with potent pharmacological activities, including anticancer, antihypertensive, antimicrobial, and CNS-active properties.[2][3][4][5]

This guide moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of how alkyl substitutions on this scaffold dictate biological activity. For the drug development professional, understanding this Structure-Activity Relationship (SAR) is not merely academic; it is the fundamental basis for rational drug design, enabling the optimization of lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles. We will explore the causal relationships between specific alkyl modifications and their functional consequences, grounded in field-proven experimental data.

The 3,4-Dihydro-1,4-Benzoxazine Core: A Blueprint for Design

At the heart of our discussion is the bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring. The key to unlocking its potential lies in understanding the distinct roles of its substitution points.

Caption: Core structure of 3,4-dihydro-1,4-benzoxazine with key substitution sites.

-

N-4 Position: The nitrogen atom is a critical site for modification. Substituents here directly influence the molecule's overall polarity, basicity, and steric profile, often serving as a key vector for interaction with the target protein.

-

C-2 and C-3 Positions: Alkylation on the oxazine ring can introduce chiral centers, affecting stereospecific interactions. These positions can also influence the ring's conformation and metabolic stability.

-

Benzene Ring (C-5 to C-8): Substituents on the aromatic ring modulate electronic properties and lipophilicity. They can also provide additional binding interactions through van der Waals forces, hydrogen bonding (if the alkyl group is further functionalized), or by influencing the orientation of the entire scaffold within a binding pocket.

General Synthetic Pathways: Enabling SAR Exploration

A robust SAR study is predicated on the ability to efficiently synthesize a library of analogs. The primary route to the 3,4-dihydro-2H-1,4-benzoxazine scaffold involves the cyclization of an appropriate precursor, typically derived from a 2-aminophenol.

Caption: A generalized workflow for the synthesis of alkyl-substituted benzoxazines.

The choice of synthetic strategy is causal. For instance, starting with a pre-alkylated 2-aminophenol allows for specific substitution on the benzene ring, while post-cyclization N-alkylation provides a divergent approach to quickly build a library of N-4 substituted analogs from a common intermediate.[6] More advanced methods like palladium-catalyzed tandem reactions can provide chiral derivatives, which are crucial for probing stereoselective biological interactions.[7]

Decoding the SAR: Position-Specific Effects of Alkyl Substitution

N-4 Position: The "Activity-Steering" Center

Substitution at the N-4 position is pivotal for directing the scaffold towards different therapeutic targets.

-

For Serotonin (5-HT3) Receptor Antagonism: A small alkyl group, specifically a methyl group , at the N-4 position has been shown to be highly effective.[8] In a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamides, the N-4 methyl derivative (as part of the potent compound Y-25130) demonstrated a high affinity for the 5-HT3 receptor with a Ki of 2.9 nM.[8] This suggests that the N-4 position occupies a sterically constrained region of the receptor's binding site where a small, lipophilic group is optimal.

-

For Potassium Channel Activation: In contrast, this activity class benefits from larger, more complex substituents at N-4. Strong potassium channel-activating effects were observed when the N-4 position was substituted with activated halogenopyridines.[4] This indicates that the N-4 substituent is likely extending into a different, more accommodating sub-pocket of the ion channel protein, where aromatic interactions are favorable.

C-2 Position: Modulating Lipophilicity and Conformation

Alkyl groups at the C-2 position significantly impact the molecule's physical properties and can introduce stereochemistry.

-

For Potassium Channel Activation: A gem-dimethyl substitution at the C-2 position is a key feature of potent potassium channel activators like YM934.[4][9] The rationale for this choice is twofold:

-

Metabolic Blocking: The gem-dimethyl group can act as a metabolic shield, preventing oxidative degradation at the C-2 position, thereby increasing the compound's half-life.

-

Conformational Lock: This substitution restricts the conformational flexibility of the oxazine ring, potentially locking the molecule into a more bioactive conformation for optimal interaction with the channel.

-

-

For Antifungal Activity: Studies have shown that compounds with a long alkyl chain at the C-2 position of the benzoxazine ring exhibit good antifungal activity.[2] This is a classic strategy to increase lipophilicity, which enhances the compound's ability to penetrate the fungal cell membrane.

Benzene Ring (C-5 to C-8): Fine-Tuning Potency and Selectivity

Substitution on the aromatic portion of the scaffold is used to fine-tune activity and modulate pharmacokinetic properties.

-

For Anticancer Activity: The position and nature of substituents are critical. In one study of purine-benzoxazine hybrids, a methyl group at the C-6 position was found to be important for antiproliferative activity against MCF-7 breast cancer cells.[10] The most active compound in this series, featuring a 6-methyl substituent, displayed an IC50 of 2.27 µM.[10] This suggests the presence of a small, hydrophobic pocket in the target enzyme that accommodates the methyl group, enhancing binding affinity.

Quantitative SAR: Case Studies in Drug Discovery

Case Study 1: Anticancer Activity (MCF-7 & HCT-116 Cell Lines)

The data below illustrates the impact of substitution on the benzene ring of 3,4-dihydro-2H-1,4-benzoxazine-purine hybrids.

| Compound ID | Benzoxazine Substituent (Position) | Purine Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| 1 | Unsubstituted | 2,6-dichloropurine | >50 | >50 |

| 2b | Chloro (C-6) | 2,6-dichloropurine | 3.26 | 7.63 |

| 3b | Bromo (C-6) | 2,6-dichloropurine | 5.52 | >50 |

| 4b | Methyl (C-6) | 2,6-dichloropurine | 2.27 | 4.44 |

Data sourced from Bioorganic & Medicinal Chemistry.[10]

Analysis: The unsubstituted compound (1) is inactive. Introducing a halogen at C-6 (2b, 3b) confers activity, but the methyl group (4b) provides a significant enhancement in potency against both cell lines.[10] This clearly demonstrates that a small, lipophilic group at the C-6 position is highly favorable for this specific anticancer activity, likely by improving binding affinity to a key kinase like HER2 or JNK1.[10][11]

Case Study 2: 5-HT3 Receptor Antagonism

This example highlights the importance of N-4 alkylation in a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamides.

| Compound ID | N-4 Substituent | C-6 Substituent | BJ Effect Antagonism (ED50, µg/kg i.v.) | 5-HT3 Receptor Affinity (Ki, nM) |

| 15 (Y-25130) | Methyl | Chloro | 1.3 | 2.9 |

| Comparative analogs | Larger alkyls | Varied | Higher (less potent) | Higher (lower affinity) |

Data sourced from Chemical & Pharmaceutical Bulletin.[8]

Analysis: Compound 15 (Y-25130), which incorporates an N-4 methyl group , is a highly potent and high-affinity 5-HT3 antagonist.[8] The structure-activity relationships of the series showed that the methyl group was more effective than larger alkyl groups at this position, underscoring the strict steric requirements of the receptor binding site.[8]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, detailed protocols are essential.

Protocol 1: General Synthesis of an N-4-Alkyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes a representative two-step synthesis, a common and reliable method for generating these scaffolds.[6][12]

Objective: To synthesize 4-methyl-3,4-dihydro-2H-1,4-benzoxazine from 2-aminophenol.

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide (Intermediate Protection)

-

Dissolve 2-aminophenol (10.9 g, 0.1 mol) in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane/ethyl acetate as the mobile phase.

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water to precipitate the product.

-

Filter the white solid using a Büchner funnel, wash thoroughly with water, and dry under vacuum to yield N-(2-hydroxyphenyl)acetamide.

Step 2: Reductive Cyclization and N-Alkylation

-

To a solution of N-(2-hydroxyphenyl)acetamide (7.55 g, 0.05 mol) in 150 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH4) (3.8 g, 0.1 mol) in portions at 0 °C.

-

Causality Note: LiAlH4 is a powerful reducing agent that will reduce the amide to an amine, simultaneously forming the N-ethyl intermediate which can then be de-ethylated or carried forward depending on the desired final product. For a simple N-methyl, a more direct route from N-methyl-2-aminophenol is often preferred. This example illustrates a reductive amination approach.

-

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (4 mL), 15% aqueous NaOH (4 mL), and then water again (12 mL).

-

Filter the resulting aluminum salts and wash the solid with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-alkylated intermediate.

-

Dissolve the crude intermediate and 1,2-dibromoethane (1.1 equivalents) in acetone. Add potassium carbonate (2.5 equivalents) and reflux the mixture for 24 hours.[6]

-

After cooling, filter the inorganic salts and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel to obtain the final product.

Protocol 2: In Vitro Antiproliferative MTT Assay

This is a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines, as referenced in the evaluation of benzoxazine derivatives.[1][11]

Objective: To determine the IC50 value of a test compound against the MCF-7 human breast cancer cell line.

-

Cell Seeding: Plate MCF-7 cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Mechanism Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The structure-activity relationship of alkyl-substituted 3,4-dihydro-1,4-benzoxazines is a clear demonstration of rational drug design principles. The evidence strongly indicates that:

-

Small alkyl groups (e.g., methyl) at the N-4 and C-6 positions are highly favorable for tuning activity towards 5-HT3 antagonism and anticancer applications, respectively.[8][10]

-

Bulky or gem-dialkyl substitution (e.g., 2,2-dimethyl) on the oxazine ring is a key strategy for developing potassium channel activators, likely by enhancing metabolic stability and enforcing a bioactive conformation.[4]

-

Long alkyl chains at C-2 can be employed to increase lipophilicity, a valuable tactic for improving the membrane permeability required for antifungal agents.[2]

Future research should focus on the asymmetric synthesis of chiral benzoxazines to explore stereospecific interactions, which remain underexplored.[3][7] Furthermore, combining the optimal alkyl substitutions identified here with other functional groups (e.g., hydroxyls, amines) could lead to the development of next-generation therapeutics with multi-target activities and superior pharmacological profiles.[1]

References

-

Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: MDPI URL: [Link]

-

Title: ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists Source: PubMed URL: [Link]

-

Title: Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives Source: PubMed URL: [Link]

- Title: 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same Source: Google Patents URL

-

Title: Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity Source: E-Journal of Chemistry URL: [Link]

-

Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines Source: Organic Chemistry Portal URL: [Link]

-

Title: SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES Source: Semantic Scholar URL: [Link]

-

Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

-

Title: Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design, Synthesis, and Mechanistic Insights Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives Source: PubMed URL: [Link]

-

Title: 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities Source: Semantic Scholar URL: [Link]

-

Title: A note to the biological activity of benzoxazine derivatives containing the thioxo group Source: PubMed URL: [Link]

-

Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review Source: ResearchGate URL: [Link]

- Title: Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts Source: Google Patents URL

-

Title: New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death Source: ResearchGate URL: [Link]

Sources

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities [academia.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 8. Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Ring Closure of Aminophenols with 1,2-Dibromopropane

Executive Summary

The synthesis of 3,4-dihydro-2H-1,4-benzoxazines is a cornerstone in the development of bioactive scaffolds, including levofloxacin-related antibiotics, neuroprotective agents, and potassium channel modulators. This application note details the regioselective cyclization of 2-aminophenol with 1,2-dibromopropane .

While 1,2-dibromoethane yields a symmetric product, the introduction of a methyl group in 1,2-dibromopropane creates a critical regioselectivity challenge. The reaction can theoretically yield two isomers: 2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Isomer A) or 3-methyl-3,4-dihydro-2H-1,4-benzoxazine (Isomer B).

This guide provides a validated protocol to favor the kinetic product (Isomer A) via controlled N-alkylation, along with characterization methods to distinguish between the regioisomers.

Scientific Background & Mechanistic Insight

The Regioselectivity Challenge

The reaction involves a double nucleophilic substitution. The 2-aminophenol contains two nucleophiles:

-

Amino group (-NH₂): A neutral, soft nucleophile.

-

Hydroxyl group (-OH): A neutral, hard nucleophile (becomes phenoxide -O⁻, a hard/strong nucleophile, under basic conditions).

The electrophile, 1,2-dibromopropane, possesses two electrophilic sites:

-

C1 (Primary Bromide): Less sterically hindered, more accessible.

-

C2 (Secondary Bromide): More sterically hindered.

Mechanistic Pathways

The regiochemical outcome is dictated by which nucleophile attacks the primary bromide (C1) first.

-

Path A (Kinetic Control): The Nitrogen lone pair, being less electronegative and more nucleophilic in neutral/mildly basic conditions, attacks the less hindered primary bromide (C1) . This is followed by ring closure where the Oxygen attacks the secondary bromide (C2).

-

Result: The methyl group ends up at position 2 (adjacent to Oxygen).

-

Product:2-methyl-3,4-dihydro-2H-1,4-benzoxazine .

-

-

Path B (Thermodynamic/Base Control): If a strong base generates the phenoxide ion, the Oxygen may compete for the primary bromide. If Oxygen attacks C1, the Nitrogen subsequently attacks C2.

-

Result: The methyl group ends up at position 3 (adjacent to Nitrogen).

-

Product:3-methyl-3,4-dihydro-2H-1,4-benzoxazine .

-

Note: In typical solvothermal conditions (Acetone/K₂CO₃), Path A dominates, yielding the 2-methyl isomer as the major product.

Figure 1: Bifurcation of reaction pathways determining regioselectivity. Path A (top) is preferred under the standard protocol described below.

Optimization Parameters

To ensure reproducibility, the following parameters were optimized. The goal is to maximize the yield of the 2-methyl isomer while minimizing oxidation of the aminophenol starting material.

| Parameter | Condition | Rationale |

| Solvent | Acetone or Acetonitrile | Polar aprotic solvents facilitate |

| Base | Potassium Carbonate ( | Mild base. Neutralizes HBr generated during the reaction but is not strong enough to fully deprotonate the amine, preventing over-alkylation side products. |

| Stoichiometry | 1.0 : 1.2 (Amine : Bromide) | Slight excess of dibromide drives the reaction to completion. Large excess is avoided to prevent N,N-dialkylation. |

| Atmosphere | Nitrogen ( | Critical. Aminophenols are prone to air oxidation (turning black/tarry). An inert atmosphere improves yield and purity. |

| Catalyst | Potassium Iodide (KI) - Optional | Finkelstein condition: In situ conversion of alkyl bromide to alkyl iodide (better leaving group) accelerates the sluggish secondary ring closure step. |

Standardized Experimental Protocol

Reagents and Equipment

-

Reactants: 2-Aminophenol (99%), 1,2-Dibromopropane (98%).

-

Reagents: Anhydrous

, Anhydrous Acetone, Potassium Iodide (catalytic). -

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser,

inlet, Magnetic Stirrer, Oil Bath.

Step-by-Step Workflow

Figure 2: Operational workflow for the synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Detailed Procedure

-

Preparation: In a 250 mL RBF equipped with a stir bar, suspend 2-aminophenol (1.09 g, 10.0 mmol) and anhydrous

(3.45 g, 25.0 mmol) in anhydrous acetone (50 mL). -

Inerting: Seal the flask and purge with Nitrogen for 10 minutes to remove dissolved oxygen.

-

Addition: Add 1,2-dibromopropane (1.3 mL, 12.0 mmol) and a catalytic amount of KI (166 mg, 1.0 mmol).

-

Reaction: Attach a reflux condenser (under

balloon) and heat the mixture to reflux (~60°C oil bath) for 10–12 hours.-

Visual Cue: The reaction mixture will turn from brownish suspension to a lighter precipitate (KBr formation).

-

-

Monitoring: Check TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The product typically appears at

, while starting material is at -

Workup:

-

Cool to room temperature.

-

Filter the mixture through a Celite pad to remove inorganic salts (

, KBr). Wash the pad with acetone. -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Dissolve the residue in Dichloromethane (DCM, 30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel 60). Elute with a gradient of Hexane

10% EtOAc in Hexane.

Critical Quality Attributes (CQA) & Troubleshooting

Regioisomer Identification (NMR)

Distinguishing the 2-methyl (Major) from the 3-methyl (Minor) isomer is critical.

-

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Target):

-

Structure: Oxygen is attached to the chiral center (

). -

NMR Signature: The proton at the chiral center (

-

-

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (Isomer B):

-

Structure: Nitrogen is attached to the chiral center (

). -

NMR Signature: The proton at the chiral center (

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation of 2-aminophenol. | Ensure rigorous |

| Low Conversion | Secondary bromide displacement is slow. | Add catalytic KI (Finkelstein reaction). Increase reaction time or switch solvent to DMF (100°C). |

| N,N-Dialkylation (Side Product) | Excess dibromide or too much heat. | Strictly control stoichiometry (1.2 eq). Maintain mild reflux. |

| Formation of Isomer B | Strong base effect. | Ensure |

References

-

General Benzoxazine Synthesis

-

Mechanistic Insight (Alkylation of Aminophenols)

-

Regioselectivity in Heterocycle Synthesis

-

Base-Mediated Cyclization

-

Touqeer, S., et al. (2022). 2-Aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives.[2] SSRN Electronic Journal.

-

Sources

- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

Troubleshooting & Optimization

Purification of 3,4-dihydro-2H-1,4-benzoxazine from unreacted aminophenols

Technical Support Center: Purification of 3,4-dihydro-2H-1,4-benzoxazine

Welcome to the technical support center for heterocyclic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3,4-dihydro-2H-1,4-benzoxazine from unreacted aminophenol starting materials. The structural similarity between the desired product and the aminophenol impurity presents a common but manageable purification challenge. This document outlines strategies based on fundamental chemical principles to achieve high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude reaction mixture is a dark, viscous oil, and TLC analysis shows the product and starting material spots are overlapping. How should I proceed?

Answer: This is a very common scenario, especially if the reaction was heated or if the starting aminophenol was slightly oxidized. Oxidized aminophenols often introduce color to the crude product[1]. The overlapping spots on a standard silica TLC plate (e.g., in ethyl acetate/hexane) indicate similar polarities, making direct chromatography challenging without a preliminary cleanup.

The most effective strategy is to exploit the difference in basicity between the target compound and the aminophenol impurity. 2-Aminophenol is significantly more basic than the nitrogen atom within the 3,4-dihydro-2H-1,4-benzoxazine ring structure. This difference can be used for a highly effective separation via liquid-liquid extraction.

Causality-Driven Recommendation:

-

Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amino group of the unreacted aminophenol will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase. The 3,4-dihydro-2H-1,4-benzoxazine, being a much weaker base, will remain in the organic layer.[2]

-

Phase Separation: Separate the organic layer. It is good practice to wash the organic layer again with brine to remove residual water and then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

-

Re-evaluation: After evaporating the solvent, the resulting product should be significantly purer. Re-run a TLC to confirm the removal of the aminophenol spot. If minor impurities remain, this enriched material is now an excellent candidate for column chromatography or recrystallization.

Question 2: I performed the acid wash, but my product is still not perfectly clean. What is the next logical step?

Answer: An acid wash is excellent for bulk removal of the aminophenol impurity but may not remove other non-basic, reaction-related side products. The next step depends on the physical state of your product and the nature of the remaining impurities.

-

For Crystalline Solids: Recrystallization is the preferred method. It is highly effective for removing small amounts of impurities. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Common solvents for benzoxazine derivatives include ethanol, ethanol/water mixtures, or mixed solvent systems like hexane/ethyl acetate.[4][5]

-